(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone
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Overview
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone is a complex organic compound that features a unique combination of a hexahydropyrrolo[3,4-b]pyrrole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one: This compound shares a similar hexahydro structure but differs in its functional groups and overall reactivity.
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone apart is its combination of the hexahydropyrrolo[3,4-b]pyrrole ring with the thiazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C10H13N3OS/c14-10(8-5-15-6-12-8)13-2-1-7-3-11-4-9(7)13/h5-7,9,11H,1-4H2/t7-,9+/m0/s1 |
InChI Key |
ARCBPTFCZNJWIL-IONNQARKSA-N |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CSC=N3 |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)C3=CSC=N3 |
Origin of Product |
United States |
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